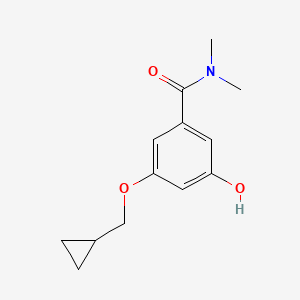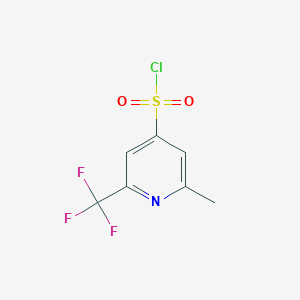
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoromethyl group and a sulfonyl chloride group attached to a pyridine ring. This compound is widely used as an intermediate in the synthesis of various dyes, drugs, and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 2-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the pyridine derivative.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chlorosulfonic Acid: Used for the sulfonylation reaction.
Amines and Alcohols: Used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a chiral derivatizing agent in the determination of the enantiomeric excess of alcohols and amines.
Biology: Serves as an important intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. This property is exploited in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar in structure but differs in the position of the trifluoromethyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a sulfonyl chloride group.
Uniqueness
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the trifluoromethyl and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H5ClF3NO2S |
|---|---|
Peso molecular |
259.63 g/mol |
Nombre IUPAC |
2-methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-2-5(15(8,13)14)3-6(12-4)7(9,10)11/h2-3H,1H3 |
Clave InChI |
DYOXEPYSRDERFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


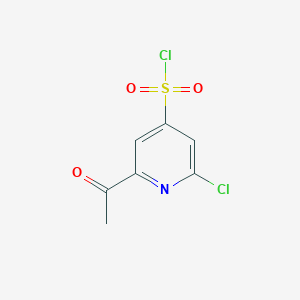
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B14849525.png)
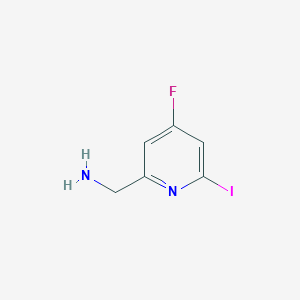
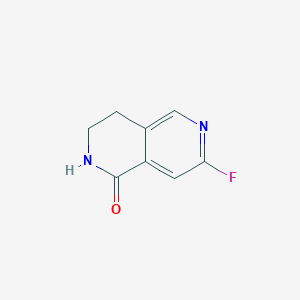
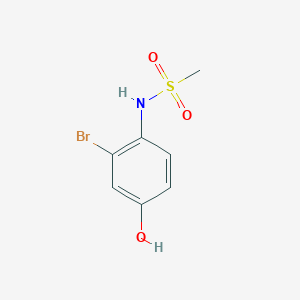
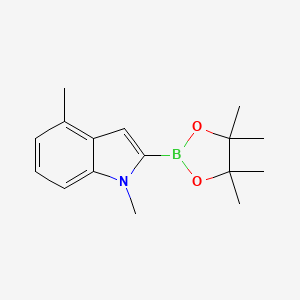
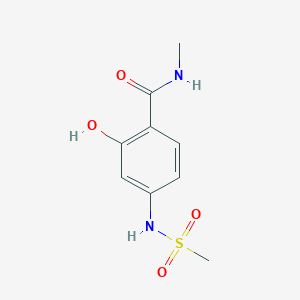
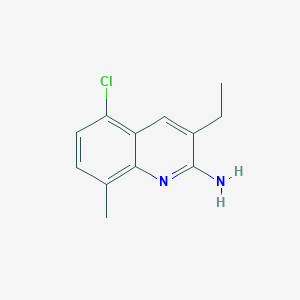
![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
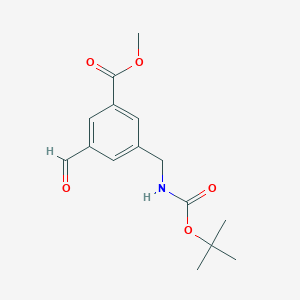
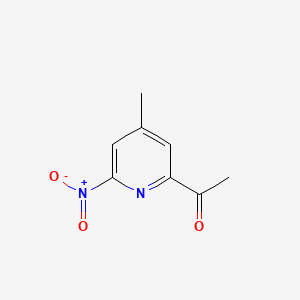
![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
